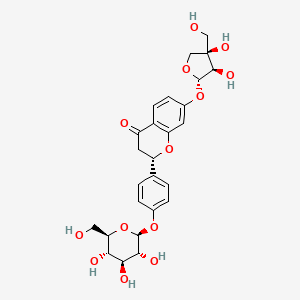

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O13/c27-9-19-20(30)21(31)22(32)24(39-19)36-13-3-1-12(2-4-13)17-8-16(29)15-6-5-14(7-18(15)38-17)37-25-23(33)26(34,10-28)11-35-25/h1-7,17,19-25,27-28,30-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEABDZDFSMGRQX-DWMQJYMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside chemical structure and properties

An In-depth Technical Guide to Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as Liquiritin apioside, is a flavanone glycoside predominantly isolated from the roots of Glycyrrhiza species, plants with a long history in traditional medicine.[1][2][3] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and significant biological activities. With demonstrated antioxidant and anti-inflammatory properties, this molecule presents considerable interest for researchers in drug development, particularly in the context of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD). This guide synthesizes current knowledge, detailing its mechanism of action against oxidative stress and outlining validated experimental protocols for its study.

Chemical Identity and Structure

The foundational step in evaluating any bioactive compound is a precise understanding of its chemical identity.

Nomenclature and Identification

-

Systematic Name: (2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one[4]

-

Common Synonyms: Liquiritin apioside, Liguiritigeninyl-7-O-β-D-furanapiosyl-4'-O-β-D-glucopyranoside[1][5]

Chemical Structure

The structure consists of a liguiritigenin flavanone aglycone linked to two distinct sugar moieties. A D-apiose sugar is attached at the 7-position of the A-ring, and a D-glucose sugar is attached at the 4'-position of the B-ring. This glycosylation pattern is critical to its solubility and bioavailability.

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

Understanding the physical and chemical properties is essential for designing experimental protocols, including solvent selection and formulation for in vitro and in vivo studies.

Physical Characteristics

-

Solubility: The compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][6][7] In vitro studies often utilize DMSO for stock solutions, with one source indicating solubility of ≥ 100 mg/mL.[2] For in vivo formulations, co-solvents such as PEG300, Tween-80, or SBE-β-CD may be required to achieve stable aqueous solutions.[2]

-

Storage: For long-term stability, the solid compound should be stored at 4°C, protected from light.[2] When in solvent, it is recommended to store aliquots at -80°C for up to 6 months or -20°C for 1 month to prevent degradation from repeated freeze-thaw cycles.[2]

Quantitative Data Summary

The following table summarizes key computed physicochemical properties, providing a predictive basis for its behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 550.509 g/mol | [4][5] |

| Exact Mass | 550.168640 Da | [4][5] |

| LogP | -0.85 | [5] |

| Boiling Point | 889.4 ± 65.0 °C at 760 mmHg | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| pKa | 12.66 ± 0.60 (Predicted) | [6] |

| Polar Surface Area | 204.83 Ų | [5] |

Natural Occurrence

This compound is a naturally occurring flavonoid.

-

Primary Sources: It is isolated from plants of the Leguminosae family, most notably from the roots of Glycyrrhiza uralensis Fisch. and Glycyrrhiza inflata.[1][2][3] These plants, commonly known as licorice, are foundational herbs in traditional Chinese medicine.[3][8]

Biological Activity and Mechanism of Action

The primary therapeutic potential of this compound, as indicated by current research, lies in its potent antioxidant and anti-inflammatory effects. It has been specifically investigated for its protective role against lung epithelial cell injury induced by oxidative stress, a key pathological feature of COPD.[1]

Core Mechanism: Attenuation of Oxidative Stress

The central mechanism involves a dual action: the suppression of pro-inflammatory cytokines and the enhancement of the cell's endogenous antioxidant defenses.[1]

-

Inhibition of Pro-inflammatory Cytokines: The compound directly targets and inhibits the expression of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β). These cytokines are key mediators of the inflammatory cascade initiated by stressors like cigarette smoke.[1]

-

Induction of Glutathione (GSH) Biosynthesis: By mitigating the inflammatory signaling, it promotes the biosynthesis of glutathione (GSH), a critical intracellular antioxidant. This action restores the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting against oxidative damage and subsequent apoptosis.[1]

Caption: Proposed mechanism for cytoprotective effects against oxidative stress.

Experimental Protocols & Workflows

The biological activities of this compound have been validated through rigorous in vitro and in vivo experimental models. The causality behind these protocols is to first establish a cellular model of injury that mimics a key aspect of a human disease (e.g., COPD) and then to use this model to test the compound's protective efficacy.

In Vitro Protocol: A549 Cell Model of Smoke-Induced Injury

This protocol serves to validate the compound's direct cytoprotective effects on human lung epithelial cells.

Objective: To determine if the compound protects A549 cells from cigarette smoke extract (CSE)-induced cytotoxicity, inflammation, and apoptosis.[1]

Methodology:

-

Cell Culture: Culture A549 human lung adenocarcinoma cells in appropriate media until they reach 80-90% confluency.

-

Treatment Groups:

-

Control (vehicle only)

-

CSE only

-

CSE + this compound (at various concentrations)

-

Compound only (to test for baseline toxicity)

-

-

Exposure: Treat cells with CSE and/or the compound for a predetermined time (e.g., 24 hours).

-

Endpoint Analysis:

-

Cytotoxicity: Measure cell viability using an MTT or similar assay.

-

Gene Expression: Quantify TNF-α and TGF-β mRNA levels using qRT-PCR.

-

Oxidative Stress: Measure intracellular GSH levels.

-

Apoptosis: Assess apoptosis using flow cytometry (e.g., Annexin V/PI staining).

-

Caption: Workflow for the in vitro A549 cell-based assay.

In Vivo Protocol: Mouse Model of Smoke-Induced Lung Injury

This protocol validates the in vitro findings in a whole-organism model, providing data on efficacy, dosing, and physiological effects.

Objective: To assess the protective effects of the compound against cigarette smoke (CS)-induced pulmonary inflammation and injury in mice.[1]

Methodology:

-

Animal Model: Use ICR mice or a similar strain.

-

Acclimatization: Allow animals to acclimate for at least one week.

-

Treatment:

-

Sample Collection: 18 hours after the final CS exposure, euthanize the animals and collect samples.[1]

-

Endpoint Analysis:

-

Bronchoalveolar Lavage (BALF): Perform cell counts to quantify neutrophil and macrophage inflammation.

-

Histology: Prepare lung tissue sections and stain with H&E to assess inflammation and PAS to identify mucus-producing goblet cells.

-

Biochemical Assays: Homogenize lung tissue to measure levels of TNF-α, TGF-β, myeloperoxidase (MPO), and superoxide dismutase (SOD) activity.

-

Caption: Workflow for the in vivo mouse model of lung injury.

Conclusion and Future Directions

This compound is a natural flavonoid with well-documented protective effects against oxidative stress-induced cellular injury.[1] Its mechanism, involving the suppression of key pro-inflammatory cytokines and the enhancement of endogenous antioxidant systems, makes it a compelling candidate for further investigation as a therapeutic agent for inflammatory lung diseases.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are needed to understand its behavior in the body.

-

Target Deconvolution: Identifying the specific upstream molecular targets responsible for the downregulation of TNF-α and TGF-β.

-

Broader Applications: Exploring its efficacy in other diseases driven by inflammation and oxidative stress.

-

Structural Confirmation: While commercial suppliers confirm its structure by NMR and MS, the public availability of detailed spectroscopic data would further support research efforts.[1]

References

- 1. This compound | CAS:199796-12-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phytochemical and Pharmacological Role of Liquiritigenin and Isoliquiritigenin From Radix Glycyrrhizae in Human Health and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C26H30O13 | CID 124578359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:199796-12-8 | this compound | Chemsrc [chemsrc.com]

- 6. Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside | 199796-12-8 [m.chemicalbook.com]

- 7. Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside CAS#: 199796-12-8 [m.chemicalbook.com]

- 8. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Isolation of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside: A Technical Guide for Natural Product Researchers

This guide provides an in-depth exploration of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, a significant flavanone glycoside. Tailored for researchers, scientists, and professionals in drug development, this document delves into the primary natural reservoirs of this compound, outlines detailed methodologies for its extraction and purification, and provides a scientific rationale for its biosynthesis.

Section 1: Principal Natural Sources and Phytochemical Significance

This compound, also known as Liquiritin apioside, is predominantly found within the plant kingdom, specifically in species belonging to the Glycyrrhiza genus (licorice) of the Fabaceae family.[1][2] Notable plant sources include the roots of Glycyrrhiza uralensis Fisch. and Glycyrrhiza inflate.[1][2] These plants have a long history of use in traditional medicine, and their rich phytochemical profiles, abundant in flavonoids and triterpenoids, are the basis for their various biological activities.[3][4]

The presence of this specific glycoside is a key characteristic of certain licorice species, contributing to their overall chemical fingerprint and potential therapeutic effects. While other genera within the Fabaceae family, such as Desmodium, are known to be rich in a variety of flavonoids and glycosides, the confirmed primary source for this compound remains the Glycyrrhiza genus.[5][6][7]

Table 1: Confirmed Natural Sources of this compound

| Plant Species | Family | Plant Part |

| Glycyrrhiza uralensis Fisch. | Fabaceae | Roots[1][8] |

| Glycyrrhiza inflate | Fabaceae | Roots[2] |

Section 2: Biosynthesis of Liguiritigenin Glycosides in Plants

The formation of this compound is a result of the intricate flavonoid biosynthetic pathway in plants.[9][10] This pathway begins with the general phenylpropanoid pathway, which converts the amino acid phenylalanine into p-coumaroyl-CoA.[11][12]

The subsequent steps, leading to the flavanone core and its glycosylation, are enzymatically controlled and crucial for the diversity of flavonoid structures observed in nature. The biosynthesis provides a rationale for why certain plant families, like Fabaceae, are prolific producers of these compounds.

Caption: Generalized biosynthetic pathway of this compound.

Section 3: Extraction and Isolation Protocol

The isolation of this compound from its natural sources requires a multi-step approach involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for flavonoid isolation from Glycyrrhiza species.[8][13]

Extraction Workflow

Caption: Workflow for the extraction and initial fractionation of flavonoids.

Step-by-Step Methodology

1. Plant Material Preparation:

- Obtain dried roots of Glycyrrhiza uralensis.

- Grind the roots into a fine powder to increase the surface area for extraction.

2. Extraction:

- Macerate the powdered plant material in 80% aqueous methanol at room temperature for 24-48 hours with occasional agitation. A plant material to solvent ratio of 1:10 (w/v) is recommended.

- Repeat the extraction process three times to ensure exhaustive extraction of the target compounds.

- Combine the methanolic extracts and filter to remove solid plant debris.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

3. Fractionation:

- Suspend the crude extract in distilled water.

- Perform liquid-liquid partitioning with an equal volume of ethyl acetate.

- Separate the layers and collect the ethyl acetate fraction. Repeat this partitioning step three times.

- Combine the ethyl acetate fractions and concentrate to dryness. This fraction will be enriched with flavonoids, including this compound.

4. Chromatographic Purification:

- The ethyl acetate fraction can be subjected to various chromatographic techniques for the purification of the target compound. High-Performance Centrifugal Partition Chromatography (HPCPC) has been shown to be an effective method.[8][13]

- HPCPC Parameters (Example):

- Apparatus: Preparative HPCPC instrument.

- Two-Phase Solvent System: A mixture of ethyl acetate-ethanol-water (e.g., 1:0.1:1, v/v/v) is a good starting point.[8][13] The optimal ratio may require empirical determination.

- Procedure: Dissolve the dried ethyl acetate fraction in the solvent system. The lower phase is used as the mobile phase, and the upper phase as the stationary phase.

- Detection: Monitor the eluent using a UV detector at a wavelength of approximately 276 nm.[8][13]

- Collect the fractions corresponding to the peaks of interest.

Section 4: Analytical Characterization

Following purification, the identity and purity of this compound must be confirmed using modern analytical techniques.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single, sharp peak at a characteristic retention time under specific chromatographic conditions. Purity can be determined by peak area percentage. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination and structural elucidation. | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C26H30O13 (550.17 g/mol ).[14] Fragmentation patterns can provide information about the glycosidic linkages. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) | Definitive structural elucidation. | The NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the unambiguous assignment of the structure, including the positions of the sugar moieties and their stereochemistry. |

Section 5: Conclusion and Future Prospects

This guide has provided a comprehensive overview of the natural sources, biosynthesis, extraction, and characterization of this compound. The methodologies outlined herein are robust and based on established scientific literature, offering a solid foundation for researchers seeking to isolate and study this compound. Further research into the pharmacological activities of this specific glycoside is warranted, given the known biological effects of related flavonoids from Glycyrrhiza species. The development of optimized and scalable purification protocols will be crucial for facilitating these future investigations.

References

- 1. This compound | CAS:199796-12-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. biomedgrid.com [biomedgrid.com]

- 8. Isolation of liquiritigenin-4'-apiosyl-glucoside and liquiritin from the root of Glycyrrhiza uralensis by high-performance centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C26H30O13 | CID 124578359 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside in Glycyrrhiza

Abstract: Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside is a significant flavonoid glycoside found in the medicinal plant Glycyrrhiza (licorice), contributing to its pharmacological profile. The intricate biosynthetic pathway responsible for its creation involves a multi-step enzymatic process, beginning with the general phenylpropanoid pathway and culminating in sequential glycosylation events catalyzed by specific UDP-glycosyltransferases (UGTs). This guide provides an in-depth exploration of this pathway, synthesizing current research to offer a comprehensive resource for researchers, biochemists, and professionals in drug development. We will dissect the enzymatic logic, from the formation of the liquiritigenin backbone to the precise, stepwise attachment of glucose and the rare branched-chain sugar, apiose. This document details the key enzymes, the causality behind experimental validation techniques, and presents detailed protocols, positioning it as a critical reference for the study and potential bioengineering of this complex natural product.

Introduction: The Architectural Complexity of a Bioactive Flavonoid

The genus Glycyrrhiza is a cornerstone of traditional medicine, with its therapeutic effects largely attributed to a rich arsenal of secondary metabolites, including triterpenoid saponins and a diverse array of flavonoids.[1] Among these, this compound (also known as liquiritin apioside) stands out due to its unique diglycosidic structure, featuring both a common glucose moiety and a less common branched-chain pentose, D-apiose.[2][3] This structural complexity is not a random occurrence but the result of a highly regulated and specific enzymatic assembly line within the plant cells.

Understanding this pathway is paramount for several reasons. For drug development professionals, it opens avenues for metabolic engineering to enhance production yields in plant or microbial systems. For researchers, it provides a fascinating case study in the functional diversification of enzyme families and the evolution of complex metabolic pathways. This guide will illuminate the complete biosynthetic journey, from primary metabolism to the final intricate glycosylation steps.

Foundational Framework: The Phenylpropanoid Pathway and Liquiritigenin Formation

The biosynthesis of all flavonoids begins with the general phenylpropanoid pathway, a well-established metabolic route in higher plants.[4] The journey to the aglycone core, liquiritigenin, is a foundational prerequisite for the subsequent glycosylation events.

The process initiates with the aromatic amino acid L-phenylalanine . A series of core enzymes then constructs the C6-C3-C6 flavonoid backbone:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by attaching Coenzyme A, forming the critical precursor 4-coumaroyl-CoA.[5]

This activated precursor enters the flavonoid-specific branch. Chalcone Synthase (CHS) , a key rate-limiting enzyme, catalyzes a condensation reaction between one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to produce a chalcone scaffold.[6] In licorice, Chalcone Reductase (CHR) acts in concert with CHS to form 6'-deoxychalcone, which is then isomerized by Chalcone Isomerase (CHI) to yield the flavanone, (2S)-liquiritigenin.[7] This flavanone is the central aglycone acceptor molecule for the subsequent glycosylation steps.

Caption: Core biosynthetic pathway from L-Phenylalanine to the liquiritigenin aglycone.

The Glycosylation Cascade: A Two-Step Enzymatic Decoration

Glycosylation is a critical modification that enhances the solubility, stability, and bioactivity of flavonoids.[8] The biosynthesis of this compound occurs via a sequential, two-step glycosylation cascade. This ordered process is dictated by the substrate specificity of the involved UDP-glycosyltransferases (UGTs).

Step 1: Glucosylation at the 4'-Hydroxyl Position

The initial glycosylation event is the attachment of a glucose molecule to the 4'-hydroxyl group of the liquiritigenin B-ring. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT), which utilizes UDP-glucose as the activated sugar donor.

Reaction: Liquiritigenin + UDP-glucose → Liquiritin (Liquiritigenin-4'-O-glucoside) + UDP

Several UGTs capable of this transformation have been identified in Glycyrrhiza uralensis. For instance, functional characterization studies involving heterologous expression in E. coli have demonstrated that enzymes like GuUGT2 exhibit high activity, catalyzing the formation of liquiritin from liquiritigenin.[9] The identification of these enzymes is a testament to the power of combining transcriptome mining with in vitro biochemical validation—a workflow that has become central to discovering novel biosynthetic genes.

Step 2: Apiosylation at the 7-Hydroxyl Position

The second and final step is the attachment of the unique branched-chain sugar, D-apiose, to the 7-hydroxyl group of the liquiritin A-ring. This is a highly specific reaction, as the enzyme must recognize the flavonoid glucoside as its acceptor substrate and utilize UDP-apiose as the sugar donor.

Reaction: Liquiritin + UDP-apiose → this compound + UDP

Recent research has successfully identified an apiosyltransferase from Glycyrrhiza uralensis, designated GuApiGT (UGT79B74) , which is involved in the biosynthesis of flavonoid apiosylglucosides.[10] This discovery was pivotal, as apiosyltransferases are less common than glucosyltransferases. The characterization of GuApiGT, alongside similar enzymes in parsley and celery, confirms the sequential nature of these pathways: glucosylation precedes apiosylation.[10] The enzyme specifically recognizes the glucoside intermediate (liquiritin) and transfers apiose to the 7-OH position, completing the synthesis of the target molecule.

Caption: The two-step glycosylation cascade transforming liquiritigenin into the final product.

Synthesis of Activated Sugar Donors

The glycosylation reactions are entirely dependent on the availability of activated sugar donors. The biosynthesis of these nucleotide sugars is a critical, upstream component of the overall pathway.

-

UDP-Glucose: This is a central metabolite in plant cells, primarily formed from sucrose by the action of sucrose synthase or from glucose-1-phosphate by UDP-glucose pyrophosphorylase (UGPase).

-

UDP-Apiose: The biosynthesis of this branched-chain sugar donor is more specialized. It is formed from UDP-D-glucuronic acid in a reaction catalyzed by UDP-D-apiose/UDP-D-xylose synthase (AXS) .[9] This enzyme requires NAD+ as a cofactor and converts UDP-D-glucuronic acid into a mixture of UDP-D-apiose and UDP-D-xylose. The UDP-D-glucuronic acid itself is produced from UDP-glucose by the enzyme UDP-glucose dehydrogenase (UGD).

Experimental Validation: A Technical Workflow

The elucidation of this biosynthetic pathway relies on a robust and logical experimental workflow. This self-validating system is designed to identify gene candidates and rigorously confirm their biochemical function.

Caption: Standard experimental workflow for the identification and characterization of UGTs.

Protocol: Functional Characterization of a Candidate UGT

This protocol outlines the key steps for verifying the function of a candidate glycosyltransferase, adapted from methodologies used in the characterization of Glycyrrhiza UGTs.[9]

1. Gene Cloning and Expression Vector Construction: a. Total RNA is extracted from the roots of G. uralensis. b. First-strand cDNA is synthesized using reverse transcriptase. c. The full-length open reading frame (ORF) of the candidate UGT gene is amplified via PCR using gene-specific primers. d. The PCR product is cloned into an E. coli expression vector (e.g., pET-28a) containing an N-terminal His-tag for purification. e. The construct sequence is verified by Sanger sequencing.

2. Heterologous Expression and Protein Purification: a. The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). b. A single colony is used to inoculate LB medium and grown at 37°C until the OD600 reaches 0.6-0.8. c. Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. d. The culture is incubated at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility. e. Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. f. The recombinant His-tagged protein is purified from the soluble fraction using a Ni-NTA affinity chromatography column. g. Protein purity is assessed by SDS-PAGE.

3. In Vitro Enzyme Activity Assay: a. The standard reaction mixture (total volume of 100 µL) is prepared containing:

- Tris-HCl buffer (100 mM, pH 7.5)

- Acceptor substrate (e.g., 200 µM liquiritigenin or liquiritin) dissolved in DMSO.

- UDP-sugar donor (e.g., 2 mM UDP-glucose or UDP-apiose).

- Purified recombinant UGT enzyme (1-5 µg). b. The reaction is initiated by adding the enzyme and incubated at 30°C for 1-2 hours. c. The reaction is terminated by adding an equal volume of methanol. d. The mixture is centrifuged to precipitate the protein, and the supernatant is collected for analysis.

4. Product Analysis by HPLC and LC-MS: a. The reaction supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) using a C18 column. b. A gradient elution method (e.g., water with 0.1% formic acid and acetonitrile) is used to separate the substrate from the product. c. The product peak is identified by comparing its retention time with that of an authentic standard (if available). d. The identity of the product is definitively confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which verifies that the molecular weight of the product matches the expected mass of the glycosylated flavonoid.

Quantitative Insights and Future Perspectives

While detailed kinetic data for the specific apiosyltransferase on a liquiritin substrate is still emerging, studies on related flavonoid UGTs provide valuable benchmarks. Kinetic parameters help quantify the efficiency and substrate preference of these enzymes.

Table 1: Representative Kinetic Parameters for Flavonoid UGTs

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |

| GuUGT2 | Liquiritigenin | 15.8 | 0.12 | [9] |

| GuUGT2 | Isoliquiritigenin | 10.5 | 0.25 | [9] |

| PcGlcT | Apigenin | 26.5 | 0.041 | [10] |

| PcApiT | Apigenin-7-O-glucoside | 34.6 | 0.015 | [10] |

Note: Data is illustrative of typical ranges for these enzyme classes. K_m (Michaelis constant) indicates substrate affinity (lower is higher), and k_cat (turnover number) indicates catalytic rate.

The complete elucidation of the this compound pathway provides a powerful toolkit for synthetic biology. By co-expressing the full complement of biosynthetic genes—from PAL to the final UGTs—in a microbial chassis like Saccharomyces cerevisiae or E. coli, it is now feasible to achieve de novo production of this complex flavonoid.[5] This approach bypasses the need for agricultural sourcing and allows for the production of high-purity compounds for pharmacological research and development. Further investigation into the regulatory networks controlling these genes in Glycyrrhiza will offer deeper insights for optimizing yields and engineering novel bioactive molecules.

References

- 1. Glycyrrhiza, a commonly used medicinal herb: Review of species classification, pharmacology, active ingredient biosynthesis, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Isolation and identification of flavonoids in licorice and a study of their inhibitory effects on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular cloning and functional characterization of UGTs from Glycyrrhiza uralensis flavonoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin [mdpi.com]

- 9. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diversity of O-Glycosyltransferases Contributes to the Biosynthesis of Flavonoid and Triterpenoid Glycosides in Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Introduction

This compound is a flavanone glycoside isolated from Glycyrrhizia inflate, a plant commonly known as licorice.[1] Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. While extensive research has been conducted on its aglycone, liquiritigenin, the specific glycoside form, this compound, presents a unique molecular structure that may influence its bioavailability, cellular uptake, and ultimately, its mechanism of action. This guide provides a comprehensive overview of the putative in vitro mechanisms of action of this compound, drawing upon the established activities of its core structure and related flavonoid glycosides. We will explore its potential role in modulating key signaling pathways involved in inflammation and oxidative stress, and provide detailed protocols for its investigation in a research setting.

Core Mechanistic Hypotheses: Anti-inflammatory and Antioxidant Effects

Based on the pharmacological profiles of structurally related flavonoids, the in vitro mechanism of action of this compound is likely centered around two interconnected activities: the suppression of pro-inflammatory signaling cascades and the enhancement of cellular antioxidant defenses.

Anti-inflammatory Mechanism via NF-κB Pathway Modulation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α, IL-1β, and IL-6.

The aglycone, liquiritigenin, has been demonstrated to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. Specifically, liquiritigenin has been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to a dose-dependent reduction in the production of iNOS, TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[2] It is therefore highly probable that this compound shares this fundamental mechanism.

Proposed Signaling Pathway for Anti-inflammatory Action

References

The Multifaceted Biological Activities of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside: A Technical Guide for Researchers

Introduction

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, a flavanone glycoside also known as liquiritin apioside, is a significant bioactive constituent isolated from the roots of Glycyrrhiza uralensis Fisch. and Glycyrrhizia inflate.[1][2][3] This complex flavonoid has garnered considerable attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth review of the current understanding of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, potential anti-cancer, and neuroprotective effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, elucidates underlying mechanisms of action, and provides detailed experimental protocols to facilitate further investigation into this promising natural compound.

I. Antioxidant and Anti-inflammatory Activities: A Core Competency

The most well-documented biological activities of this compound revolve around its potent antioxidant and anti-inflammatory properties. These effects have been particularly noted in the context of oxidative stress-induced cellular damage.

A. Mechanism of Action: Combating Oxidative Stress and Inflammation

This compound exerts its protective effects through a multi-pronged approach. A key mechanism is the induction of glutathione (GSH) biosynthesis, a critical endogenous antioxidant.[4] This is coupled with the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta (TGF-β).[4]

In studies investigating cigarette smoke-induced lung epithelial cell injury, this compound demonstrated a concentration-dependent prevention of cytotoxicity, depletion of GSH, and apoptosis in A549 cells.[4] In vivo studies in mice exposed to cigarette smoke showed that oral administration of this compound dose-dependently inhibited pulmonary neutrophil and macrophage inflammation.[4] Furthermore, it reduced the pulmonary release of TGF-β and TNF-α, decreased myeloperoxidase activity, and enhanced superoxide dismutase activity.[4]

While direct studies on the NF-κB pathway for the glycoside are limited, the aglycone, liquiritigenin, has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. This provides a strong rationale for investigating a similar mechanism for this compound.

Signaling Pathway: Proposed Anti-inflammatory and Antioxidant Mechanism

Caption: Proposed mechanism of this compound in mitigating cigarette smoke-induced lung injury.

II. Potential Anti-Cancer Activity: An Emerging Area of Investigation

While research on the anti-cancer properties of this compound is still in its nascent stages, preliminary evidence and extensive studies on its aglycone, liquiritigenin, suggest a promising therapeutic potential.

A. Insights from Liquiritigenin and Related Flavonoids

Liquiritigenin has demonstrated anti-cancer effects across various malignancies by inducing apoptosis, preventing cell proliferation, and modulating key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK.[5] For instance, liquiritigenin has been shown to inhibit the proliferation of MCF-7 human breast cancer cells. One study noted that liquiritin apioside induced toxicity in human oral squamous cancer cell lines (HSC-2, HSC-3, HSC-4, and HL-60).[1] This suggests that the glycoside form may also possess direct cytotoxic effects on cancer cells.

Further research is imperative to delineate the specific anti-cancer mechanisms of this compound, including its effects on cell cycle arrest, apoptosis induction, and inhibition of metastasis in various cancer models.

Experimental Workflow: Investigating Anti-Cancer Effects

Caption: A streamlined workflow for the in vitro evaluation of the anti-cancer properties of this compound.

III. Neuroprotective Potential: A Frontier of Discovery

The neuroprotective effects of this compound are an area of growing interest, largely extrapolated from studies on its aglycone and other related flavonoids.

A. Postulated Mechanisms of Neuroprotection

Licorice extracts and their active constituents have shown neuroprotective effects in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease.[2] The neuroprotective actions are often attributed to their antioxidant and anti-inflammatory properties. For instance, liquiritin, a related glycoside, has been shown to exert neuroprotective effects against focal cerebral ischemia/reperfusion injury in mice through its antioxidant and anti-apoptotic properties.[6][7] Studies on other flavonoid glycosides have demonstrated neuroprotection by regulating microglial polarization and modulating signaling pathways like STAT3 and Nrf2.[8][9]

Given the established antioxidant and anti-inflammatory activities of this compound, it is plausible that it confers neuroprotection through similar mechanisms, including the scavenging of reactive oxygen species, inhibition of neuroinflammation, and modulation of neuronal apoptosis. However, direct experimental evidence for these effects is needed.

Signaling Pathway: Potential Neuroprotective Mechanisms

References

- 1. mdpi.com [mdpi.com]

- 2. phcogrev.com [phcogrev.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:199796-12-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Harnessing Liquiritigenin: A Flavonoid-Based Approach for the Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effect of liquiritin against focal cerebral ischemia/reperfusion in mice via its antioxidant and antiapoptosis properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Apigenin-7-O-β-D-(-6''-p-coumaroyl)-Glucopyranoside Treatment Elicits Neuroprotective Effect against Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, a flavanone glycoside isolated from medicinal plants such as Glycyrrhiza uralensis.[1] This document is intended for researchers, scientists, and professionals in drug development who are engaged in the isolation, identification, and characterization of natural products. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to fully elucidate the structure of this complex molecule.

Introduction: The Importance of Structural Elucidation

This compound, also known as liquiritinapioside, belongs to the flavonoid class of secondary metabolites, which are widely recognized for their diverse pharmacological activities.[1] Accurate structural determination is the bedrock of understanding its bioactivity, mechanism of action, and potential therapeutic applications. Spectroscopic techniques, particularly NMR and MS, are indispensable tools in this endeavor, providing detailed information about the molecular framework, connectivity of atoms, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides the most definitive evidence for the structure of this compound. The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, supported by two-dimensional (2D) correlation experiments, allows for the unambiguous determination of the aglycone structure and the nature and attachment points of the sugar moieties. The data presented here is based on analysis in Methanol-d₄ (MeOD-d₄).

¹H-NMR Spectroscopic Data

The ¹H-NMR spectrum reveals characteristic signals for the flavanone skeleton and the two sugar units. The signals in the aromatic region confirm the substitution pattern of the A and B rings of the liguiritigenin aglycone. The anomeric protons of the apiose and glucose units are readily identified by their characteristic chemical shifts and coupling constants.

| Proton (Position) | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |

| H-5 | 7.78 | d, J = 8.4 |

| H-2', H-6' | 7.42 | d, J = 8.4 |

| H-3', H-5' | 7.11 | d, J = 8.4 |

| H-6 | 6.71 | d, J = 8.4 |

| H-8 | 6.55 | s |

| H-2 | 5.49 | dd, J = 12.0, 3.0 |

| H-1'' (Apiose) | 5.21 | d, J = 2.4 |

| H-1''' (Glucose) | 5.01 | d, J = 7.2 |

| Sugar Protons | 4.20–3.40 | m |

| H-3a | 3.16 | dd, J = 16.8, 12.0 |

| H-3b | 2.84 | dd, J = 16.8, 3.0 |

Table 1: ¹H-NMR (600 MHz, MeOD-d₄) data for this compound.

¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum provides a count of all unique carbon atoms in the molecule, and their chemical shifts are indicative of their chemical environment (e.g., carbonyl, aromatic, aliphatic, glycosidic).

| Carbon (Position) | Chemical Shift (δ) in ppm |

| C-4 | 191.2 |

| C-7 | 165.4 |

| C-9 | 164.8 |

| C-4' | 158.4 |

| C-5 | 131.2 |

| C-2', C-6' | 128.6 |

| C-1' | 116.8 |

| C-3', C-5' | 116.2 |

| C-1'' (Apiose) | 111.4 |

| C-6 | 110.8 |

| C-10 | 104.2 |

| C-1''' (Glucose) | 103.8 |

| C-8 | 95.6 |

| C-2 | 80.4 |

| C-3'' (Apiose) | 79.8 |

| C-3''' (Glucose) | 78.2 |

| C-5''' (Glucose) | 77.4 |

| C-2''' (Glucose) | 75.2 |

| C-4'' (Apiose) | 74.6 |

| C-4''' (Glucose) | 71.2 |

| C-5'' (Apiose) | 65.8 |

| C-6''' (Glucose) | 62.4 |

| C-3 | 44.6 |

Table 2: ¹³C-NMR (150 MHz, MeOD-d₄) data for this compound.

2D-NMR for Structural Elucidation

While 1D NMR provides the initial data, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular puzzle.

-

COSY: This experiment identifies proton-proton couplings, which helps in tracing the connectivity within the flavanone rings and the individual sugar units.

-

HSQC: This experiment correlates each proton with its directly attached carbon, enabling the assignment of the carbon signals based on the already assigned proton signals.

-

HMBC: This is arguably the most critical experiment for determining the glycosylation sites. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, an HMBC correlation between the anomeric proton of the apiose unit (H-1'') and C-7 of the liguiritigenin aglycone confirms the attachment of the apiose at the 7-position. Similarly, a correlation between the anomeric proton of the glucose unit (H-1''') and C-4' of the aglycone confirms the glycosidic linkage at the 4'-position.

Caption: Key HMBC correlations confirming glycosylation sites.

Mass Spectrometry (MS): Confirming Molecular Formula and Weight

Mass spectrometry provides the molecular weight and elemental composition of this compound.

| Parameter | Value |

| Molecular Formula | C₂₆H₃₀O₁₃ |

| Molecular Weight | 550.51 g/mol |

| Exact Mass | 550.1686 g/mol |

Table 3: Molecular properties of this compound.[2]

-

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing polar and thermally labile molecules like flavonoid glycosides. In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺ at m/z 551.1765 and adducts with sodium [M+Na]⁺ at m/z 573.1584 or potassium [M+K]⁺ at m/z 589.1324. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 549.1608 would be prominent.

-

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, which is used to confirm the elemental composition. The experimentally determined exact mass should be within a few parts per million (ppm) of the calculated exact mass for the molecular formula C₂₆H₃₀O₁₃.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis in an MS/MS experiment can further confirm the structure. The glycosidic bonds are typically labile and will cleave, resulting in fragment ions corresponding to the loss of the sugar moieties and providing evidence for the aglycone mass.

Experimental Protocols: A Self-Validating System

The following protocols outline the standard procedures for acquiring high-quality NMR and MS data for flavonoid glycosides.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and resolution, which is particularly important for complex molecules with overlapping signals.

-

1D NMR Experiments:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

-

-

2D NMR Experiments:

-

Acquire a gCOSY (gradient-selected Correlation Spectroscopy) experiment to establish ¹H-¹H correlations.

-

Acquire a gHSQC (gradient-selected Heteronuclear Single Quantum Coherence) experiment to determine one-bond ¹H-¹³C correlations.

-

Acquire a gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation) experiment to identify long-range ¹H-¹³C correlations, which are crucial for connecting structural fragments and determining glycosylation sites.

-

-

Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent signal.

Caption: A typical workflow for NMR-based structural elucidation.

MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Instrumentation: Use an ESI-coupled mass spectrometer. For accurate mass measurements, a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzer is required.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. This can be achieved through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

-

Data Analysis: Analyze the spectra to determine the m/z values of the molecular ion and fragment ions. Use the accurate mass data to calculate the elemental composition.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, combining detailed 1D and 2D NMR data with mass spectrometric information, provides an unambiguous structural elucidation of this compound. This level of characterization is fundamental for advancing the research and development of this natural product for potential therapeutic applications. The methodologies described herein represent a robust and self-validating approach to the structural determination of complex natural products.

References

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, a flavanone glycoside with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical properties, mechanism of action, and experimental protocols related to this compound.

Core Compound Identification

-

Chemical Name: (2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one[1][2]

Synonyms

This compound is also known by several synonyms in the literature and commercial databases:

-

Liguiritigeninyl-7-O--D-furanapiosyl-4'-O--D-glucopyranoside[3]

-

HY-N2624[1]

-

(2S)-7-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy]-2-[4-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]phenyl]-2,3-dihydrochromen-4-one

Biochemical Profile and Therapeutic Potential

This compound is a naturally occurring flavonoid isolated from the roots of Glycyrrhiza uralensis Fisch., commonly known as licorice root.[1][3][7] As a member of the flavanone class of glycosides, it exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.[1][3][8]

Antioxidant Properties

The primary antioxidant mechanism of this compound is its ability to induce the biosynthesis of glutathione (GSH), a critical endogenous antioxidant.[1][3] This is particularly relevant in mitigating oxidative stress-induced cellular damage. For instance, in the context of lung epithelial cells exposed to cigarette smoke, this compound has been shown to protect against cytotoxicity by replenishing depleted GSH levels.[3][9]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are multifaceted. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β).[1][3] This cytokine inhibition is a key factor in its protective effects against inflammatory conditions.

Mechanism of Action: A Signaling Pathway Perspective

The therapeutic effects of this compound are underpinned by its modulation of specific intracellular signaling pathways.

Inhibition of Pro-inflammatory Cytokine Signaling

Cigarette smoke and other environmental insults can trigger an inflammatory cascade in lung epithelial cells, leading to the release of TNF-α and TGF-β. These cytokines, in turn, can induce cellular damage and apoptosis. This compound intervenes in this process by downregulating the expression of TNF-α and TGF-β mRNA, thereby reducing their protein levels and mitigating downstream inflammatory damage.[1][3]

Caption: Inhibition of Pro-inflammatory Cytokine Production.

Enhancement of the Endogenous Antioxidant System

Oxidative stress depletes intracellular glutathione (GSH), a key antioxidant. This compound counteracts this by inducing GSH biosynthesis. This restoration of the cellular antioxidant capacity helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.[1][3]

Caption: Enhancement of Glutathione (GSH) Biosynthesis.

Experimental Protocols

Extraction and Isolation from Glycyrrhiza uralensis

A validated method for the isolation of this compound from the roots of Glycyrrhiza uralensis involves High-Performance Centrifugal Partition Chromatography (HPCPC).[5][10]

Step-by-Step Methodology:

-

Preparation of Crude Extract:

-

HPCPC Separation:

-

Purification and Identification:

Analytical Quantification in Biological Matrices

A sensitive HPLC method has been developed for the quantification of related compounds, which can be adapted for this compound in rat plasma.[11]

Step-by-Step Methodology:

-

Sample Preparation:

-

Plasma samples are deproteinized using acetonitrile.

-

Lipid-soluble impurities are removed by extraction with chloroform.[11]

-

-

HPLC Analysis:

-

Method Validation:

-

The method should be validated for linearity, precision, accuracy, and recovery according to standard guidelines.[11]

-

Summary of Biological Activities

| Biological Activity | Model System | Key Findings | Reference |

| Antioxidant | A549 lung epithelial cells | Prevents cigarette smoke extract-induced cytotoxicity and GSH depletion. | [3] |

| Anti-inflammatory | A549 lung epithelial cells | Inhibits the mRNA expression of TGF-β and TNF-α. | [3] |

| Pulmonary Protection | ICR mice exposed to cigarette smoke | Reduces pulmonary neutrophil and macrophage inflammation. Inhibits mucus-containing goblet cells in the airways. | [3] |

Conclusion

This compound is a promising natural compound with well-defined antioxidant and anti-inflammatory properties. Its mechanism of action, centered on the induction of GSH biosynthesis and the inhibition of pro-inflammatory cytokines, makes it a compelling candidate for further investigation in the context of inflammatory diseases, particularly those affecting the respiratory system. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore its therapeutic potential.

References

- 1. This compound | CAS:199796-12-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | C26H30O13 | CID 124578359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protective effects of liquiritin apioside on cigarette smoke-induced lung epithelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Isolation of liquiritigenin-4'-apiosyl-glucoside and liquiritin from the root of Glycyrrhiza uralensis by high-performance centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Effect of cigarette smoke and its condensates on alveolar epithelial cell injury in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Method Determination of Isoliquiritin Apioside and Isoliquiritin in Rat Plasma for Application in Pharmacokinetic Study after an Oral Administration of Zhigancao Extract - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Blueprint of Licorice Flavonoids: A Technical Guide for Drug Discovery and Development

Introduction: Unearthing the Therapeutic Potential of Licorice

For millennia, the roots of the Glycyrrhiza species, commonly known as licorice, have been a cornerstone of traditional medicine across various cultures.[1] Beyond its characteristic sweetness, licorice harbors a complex arsenal of over 400 phytochemicals, with flavonoids emerging as a class of compounds possessing a remarkable spectrum of pharmacological activities.[1] These C6-C3-C6 skeleton-containing molecules, including chalcones, flavanones, isoflavans, and isoflavones, have garnered significant scientific attention for their potential as novel therapeutic agents against a myriad of human ailments, ranging from inflammatory disorders to cancer.[1][2]

This technical guide provides an in-depth exploration of the core pharmacological properties of licorice flavonoids, designed for researchers, scientists, and drug development professionals. Moving beyond a mere cataloging of effects, this document delves into the underlying molecular mechanisms, provides field-proven experimental protocols for their validation, and presents key quantitative data to inform future research and development endeavors.

I. Anti-inflammatory Properties: Quelling the Fire of Chronic Disease

Chronic inflammation is a key pathological driver of numerous diseases. Licorice flavonoids have demonstrated potent anti-inflammatory effects, positioning them as promising candidates for the development of novel anti-inflammatory therapeutics.[3]

A. Key Anti-inflammatory Flavonoids and Their Mechanisms

The primary anti-inflammatory activity of licorice flavonoids is attributed to compounds such as licochalcone A, licochalcone B, isoliquiritigenin, and glabridin.[1] These molecules exert their effects through a multi-pronged approach, primarily by modulating key signaling pathways that orchestrate the inflammatory response.

A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4][5] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[6] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8] Licorice flavonoids, such as licochalcone A, have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[7]

Furthermore, licorice flavonoids modulate the Mitogen-Activated Protein Kinase (MAPK) pathway , which plays a crucial role in inflammation and cancer.[4][5] Key kinases in this pathway, including ERK1/2, p38, and JNK, are targeted by compounds like isoliquiritigenin and liquiritin, leading to the downregulation of inflammatory responses.[1]

B. Experimental Workflow: Assessing Anti-inflammatory Activity

A robust and reproducible method to evaluate the anti-inflammatory potential of licorice flavonoids is the quantification of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the licorice flavonoid for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no flavonoid) and a negative control (no LPS).

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

C. Quantitative Data: Efficacy of Key Flavonoids

| Flavonoid | Assay | Cell Line | IC50 Value | Reference |

| Licochalcone A | Nitric Oxide Production | RAW 264.7 | ~20 µM | [9] |

| Licochalcone A | PGE2 Production | BV2 microglia | 2.52 µM | [9] |

| Licochalcone A | ORAI1 Channel Inhibition | T-lymphocytes | 2.97 ± 1.217 µM | [2] |

| Licochalcone A | Kv1.3 Channel Inhibition | T-lymphocytes | 0.83 ± 1.222 µM | [2] |

| Licochalcone A | KCa3.1 Channel Inhibition | T-lymphocytes | 11.21 ± 1.07 µM | [2] |

Signaling Pathway: NF-κB Inhibition by Licochalcone A

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. Anti-Inflammatory Effect of Licochalcone A via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoliquiritigenin induces apoptosis and autophagy and inhibits endometrial cancer growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Anti-inflammatory Properties of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Abstract

This technical guide provides a comprehensive examination of the anti-inflammatory properties of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, a prominent flavanone glycoside isolated from the roots of Glycyrrhiza uralensis Fisch.[1][2]. Drawing upon established research into this compound and its close structural analogs, this document elucidates the molecular mechanisms underpinning its therapeutic potential. We will explore its modulatory effects on key inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, this guide presents detailed, field-proven protocols for the in vitro evaluation of its anti-inflammatory efficacy, providing researchers and drug development professionals with a robust framework for future investigations.

Introduction: The Therapeutic Promise of a Natural Flavonoid

Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to a growing interest in natural products. This compound, also known as liquiritin apioside, is a flavonoid that has demonstrated significant antioxidant and anti-inflammatory activities[1]. As a component of licorice root, a staple in traditional medicine, this molecule represents a compelling candidate for modern therapeutic development. This guide will dissect its anti-inflammatory actions from a mechanistic and methodological perspective.

Molecular Mechanism of Action: Targeting Key Inflammatory Hubs

The anti-inflammatory effects of this compound and its related flavonoids are primarily attributed to their ability to interfere with pro-inflammatory signaling pathways within immune cells, particularly macrophages. The activation of these pathways by stimuli such as bacterial lipopolysaccharide (LPS) leads to the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Liguiritigenin, the aglycone of the topic compound, has been shown to exert its anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκBα[3]. This action prevents the nuclear translocation of p65, thereby downregulating the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines[4]. It is highly probable that this compound employs a similar mechanism.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of transcription factors that, in concert with NF-κB, drive the expression of inflammatory genes.

Studies on liquiritin, a closely related glycoside, have demonstrated its ability to inhibit the phosphorylation of JNK in LPS-stimulated macrophages[5]. By attenuating the activation of the JNK signaling cascade, liquiritin suppresses the expression of pro-inflammatory cytokines[5]. This suggests that this compound likely also modulates MAPK signaling to exert its anti-inflammatory effects.

In Vitro Evaluation of Anti-inflammatory Activity

A robust and reproducible in vitro model is essential for characterizing the anti-inflammatory properties of test compounds. The LPS-stimulated RAW 264.7 murine macrophage cell line is a widely accepted model for this purpose[3][5][6].

Quantitative Assessment of Inflammatory Mediators

The following table summarizes the expected dose-dependent inhibitory effects of this compound on key inflammatory mediators, based on data from its close analog, liquiritin[5].

| Inflammatory Mediator | Assay Method | Expected Outcome | Reference Compound |

| Nitric Oxide (NO) | Griess Assay | Dose-dependent reduction in nitrite concentration | L-NMMA |

| TNF-α | ELISA | Dose-dependent reduction in cytokine concentration | Dexamethasone |

| IL-6 | ELISA | Dose-dependent reduction in cytokine concentration | Dexamethasone |

Experimental Workflow

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the key experiments outlined above.

Cell Culture and LPS Stimulation

-

Cell Maintenance: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Plate the cells in appropriate culture plates (e.g., 96-well plates for viability and mediator assays, 6-well plates for protein analysis) and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1-2 hours.

-

Stimulation: Add lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response[3][5].

Nitric Oxide (NO) Production Measurement (Griess Assay)

-

Sample Collection: After a 24-hour incubation with the test compound and LPS, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison to a sodium nitrite standard curve.

TNF-α and IL-6 Measurement (ELISA)

-

Sample Collection: Collect the cell culture supernatant after 24 hours of treatment.

-

ELISA Procedure: Perform the enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used[7]. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

-

Quantification: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After a shorter incubation period (e.g., 30-60 minutes for signaling proteins, 12-24 hours for iNOS/COX-2), wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., phospho-p65, phospho-JNK, iNOS, COX-2, and a loading control like β-actin).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound presents a compelling profile as a natural anti-inflammatory agent. Its demonstrated ability to modulate the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for its therapeutic potential. The protocols detailed in this guide offer a standardized approach for researchers to further quantify its efficacy and explore its nuanced interactions with the inflammatory cascade. Future in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this promising flavonoid.

References

- 1. This compound | CAS:199796-12-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. japsonline.com [japsonline.com]

- 3. Anti-inflammatory effects of liquiritigenin as a consequence of the inhibition of NF-κB-dependent iNOS and proinflammatory cytokines production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquiritin exhibits anti-acute lung injury activities through suppressing the JNK/Nur77/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C26H30O13 | CID 124578359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Introduction

Liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, also known as liquiritin apioside, is a significant flavanone glycoside predominantly found in the roots of Glycyrrhiza species (licorice).[1] This compound, along with other related flavonoids, contributes to the pharmacological properties of licorice extracts, which are widely used in traditional medicine, food, and cosmetic industries. The therapeutic potential of liquiritin apioside, including its antioxidant and anti-inflammatory activities, necessitates a reliable and accurate analytical method for its quantification to ensure the quality, efficacy, and safety of raw materials and finished products.[2]

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of Liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside. The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in scientific principles and validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Principle of the Method

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate Liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside from other components in the sample matrix. A C18 stationary phase is utilized, which retains the analyte based on its hydrophobicity. A gradient elution with a mobile phase consisting of acetonitrile and acidified water allows for the efficient separation and elution of the target compound. The quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to that of a certified reference standard. The choice of a C18 column is standard for the separation of flavonoids due to their polarity.[5][6] The addition of an acid, such as phosphoric acid, to the mobile phase helps to suppress the ionization of phenolic hydroxyl groups in the flavonoid structure, resulting in sharper peaks and improved chromatographic resolution.[7][8]

Materials and Reagents

| Material/Reagent | Grade/Specification | Supplier |

| Liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside Reference Standard | Purity ≥98% | e.g., MedChemExpress[1], BioCrick[2] |

| Acetonitrile | HPLC Grade | Fisher Scientific or equivalent |

| Orthophosphoric Acid (H₃PO₄) | Analytical Grade | Sigma-Aldrich or equivalent |

| Water | HPLC/Milli-Q Grade | --- |

| Methanol | HPLC Grade | Fisher Scientific or equivalent |

| Formononetin (Internal Standard, optional) | Purity ≥98% | Sigma-Aldrich or equivalent |

| Syringe Filters | 0.45 µm, PTFE or Nylon | Millipore or equivalent |

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 35 minutes |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 85 | 15 |

| 15 | 70 | 30 |

| 25 | 40 | 60 |

| 30 | 85 | 15 |

| 35 | 85 | 15 |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution of Liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-